![molecular formula C21H25NO6S B451452 methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 445016-26-2](/img/structure/B451452.png)
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzo[b]thiophene and is related to a series of compounds that have been synthesized and evaluated for antiproliferative activity and inhibition of tubulin polymerization . The most promising compound in this series was found to inhibit cancer cell growth at subnanomolar concentrations and interact strongly with tubulin by binding to the colchicine site .
Synthesis Analysis
The synthesis of this compound involves the creation of inhibitors of tubulin polymerization based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton . The synthesis process has been evaluated for its antiproliferative activity, inhibition of tubulin polymerization, and cell cycle effects .Molecular Structure Analysis
The molecular structure of this compound is based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton . It has been found that the methoxy group located at the C-4 or at the C-7 position resulted in antiproliferative activity .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as an inhibitor of tubulin polymerization . It interacts strongly with tubulin by binding to the colchicine site .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 345.3 g/mol, a topological polar surface area of 94.1 Ų, and a complexity of 457 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of thiophene derivatives, including compounds similar to the specified chemical, involves reactions like the Gewald synthesis. These processes have been employed to create a variety of 2-aminothiophene derivatives, demonstrating a broad utility in generating structurally complex and diverse molecules (Nikolakopoulos et al., 2006). Additionally, methods for the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through unexpected dehydrogenation of similar thiophene carboxylates have been developed, showcasing innovative approaches to obtain these compounds in good to excellent yields (Adib et al., 2014).
Potential Applications
- Some synthesized thiophene derivatives have been evaluated as adenosine A1 receptor allosteric enhancers, indicating potential pharmaceutical applications. These compounds, including those structurally related to the specified chemical, have shown to be more potent and efficacious than previous enhancers, suggesting a promising area for further pharmacological research (Nikolakopoulos et al., 2006).
- The application of thiophene derivatives as disperse dyes demonstrates their utility in materials science. These compounds, upon diazotization and coupling with various components, have yielded azo dyes with good coloration and fastness properties on polyester, illustrating their relevance in textile and polymer industries (Sabnis & Rangnekar, 1989).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its antiproliferative activity and its role as an inhibitor of tubulin polymerization . Additionally, more research could be done to explore the effects of different substitutions on the benzo[b]thiophene molecular skeleton .
Propiedades
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-25-14-10-12(11-15(26-2)18(14)27-3)19(23)22-20-17(21(24)28-4)13-8-6-5-7-9-16(13)29-20/h10-11H,5-9H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPVNTWRLYJGMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

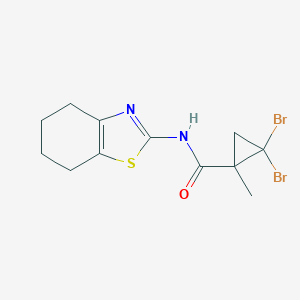
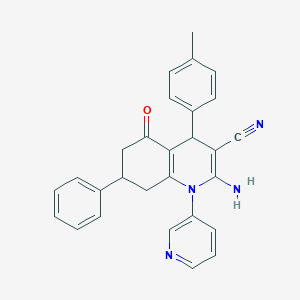
![1-ethyl-2,3-dimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B451373.png)
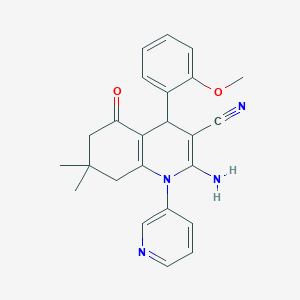
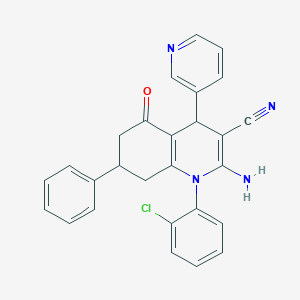
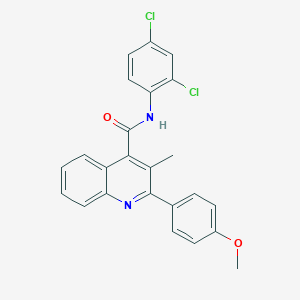
![ethyl {2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B451382.png)
![2-Methoxyethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451383.png)
![1,3-Dichloropropan-2-yl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B451384.png)

![propyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451387.png)
![2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B451388.png)
![Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451391.png)
